

An In-depth Technical Guide to 2,2'-Methylenebisbenzothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2'-Methylenebisbenzothiazole

Cat. No.: B155707

[Get Quote](#)

CAS Number: 1945-78-4 Molecular Formula: C₁₅H₁₀N₂S₂ Synonyms: Di-2-benzothiazolylmethane, Bis(benzo[d]thiazol-2-yl)methane, 2-(1,3-benzothiazol-2-ylmethyl)-1,3-benzothiazole

This document provides a comprehensive technical overview of **2,2'-Methylenebisbenzothiazole**, a chemical compound with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,2'-Methylenebisbenzothiazole** are summarized below. This data is critical for its identification, handling, and application in various scientific contexts.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	282.38 g/mol	[1]
Appearance	Light orange, yellow, or green crystalline powder	[1]
Melting Point	93 - 97 °C	[1]
Density (estimate)	1.327 g/cm ³	[2]
Refractive Index (estimate)	1.600	[2]
Storage Conditions	Room Temperature, Sealed in Dry Conditions	[2]
Purity	≥ 97% (GC)	[1]

| Topological Polar Surface Area| 82.3 Å² |[\[1\]](#) |

Table 2: Spectroscopic Data Summary

Technique	Key Observations	Reference(s)
Mass Spectrometry (GC-MS)	Molecular Ion (M⁺): m/z 282. Major Fragments: m/z 148, 283.	[1]
Infrared (IR) Spectroscopy	Technique: KBr Wafer. Expected absorptions for aromatic C-H, C=C, and C=N stretching, and C-S bonds.	[1]
¹³ C-NMR Spectroscopy	Spectrum data is available in scientific databases. Expected peaks in the aromatic region (120-155 ppm), for the C=N carbon (~165-170 ppm), and the methylene bridge carbon.	[1]

| ¹H-NMR Spectroscopy | Expected signals in the aromatic region (7.0-8.0 ppm) and a characteristic singlet for the methylene bridge protons (-CH₂-). ||

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols are proprietary or not widely published, a representative method can be derived from the synthesis of analogous benzothiazole structures. A plausible and efficient route involves the condensation reaction of 2-mercaptobenzothiazole with a methylene-bridging agent like dichloromethane under basic conditions.

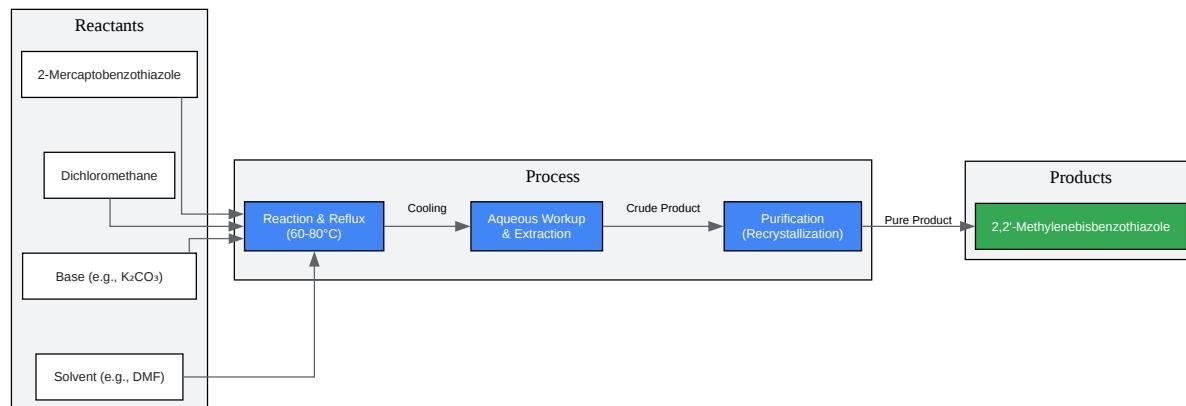
Representative Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize **2,2'-Methylenebisbenzothiazole** from 2-mercaptobenzothiazole.

Materials:

- 2-Mercaptobenzothiazole (MBT)
- Dichloromethane (CH₂Cl₂)
- Potassium Carbonate (K₂CO₃) or another suitable base
- N,N-Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate
- Deionized water
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

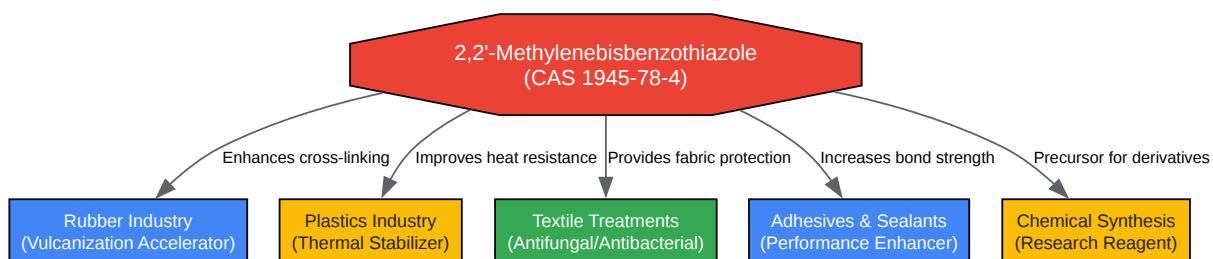

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzothiazole (2 equivalents) in DMF.
- Add potassium carbonate (approximately 2.5 equivalents) to the solution to act as a base.

- Add dichloromethane (1 equivalent) dropwise to the stirred mixture at room temperature.
- Heat the reaction mixture to 60-80°C and maintain it under reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **2,2'-Methylenebisbenzothiazole**.

Visualized Workflows and Relationships

Diagram 1: Synthesis Workflow

The following diagram illustrates the logical flow of the representative synthesis protocol described above.



[Click to download full resolution via product page](#)

Caption: Representative synthesis workflow for **2,2'-Methylenebisbenzothiazole**.

Diagram 2: Applications Overview

This diagram shows the logical relationship between the core compound and its primary industrial applications.

[Click to download full resolution via product page](#)

Caption: Key industrial applications of **2,2'-Methylenebisbenzothiazole**.

Applications and Relevance

2,2'-Methylenebisbenzothiazole is a versatile compound with established roles in several industrial sectors.

- **Rubber Industry:** Its primary application is as an effective vulcanization accelerator.^[1] It promotes the cross-linking of rubber polymers, which enhances mechanical properties such as durability, heat resistance, and tensile strength, making it crucial for high-performance materials like tires and seals.^[1]
- **Plastics and Polymers:** The compound serves as a stabilizer in various plastic formulations. ^[1] It helps improve thermal stability and provides resistance against degradation from environmental factors like heat and UV light.^[1]
- **Textile Industry:** It is employed for its anti-fungal and anti-bacterial properties, which protect fabrics and enhance their longevity.^[1]
- **Adhesives and Sealants:** In formulations for adhesives and sealants, it improves performance by increasing bond strength and resistance to environmental degradation.^[1]
- **Research and Development:** In laboratory settings, it is used as a reagent for synthesizing other compounds, particularly in polymer science and materials engineering.^[1] While the parent molecule is not a frontline therapeutic, the benzothiazole scaffold is of great interest in medicinal chemistry. Benzothiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This compound can serve as a starting material for the preparation of novel derivatives with potential antibacterial applications.^[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,2'-Methylenebisbenzothiazole** is classified with the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. It should be stored in a dry, well-ventilated area in a tightly sealed container.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzothiazole, 2,2'-methylenebis- | C15H10N2S2 | CID 74755 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2'-Methylenebisbenzothiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155707#2-2-methylenebisbenzothiazole-cas-number-1945-78-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com